![molecular formula C17H19NO3S B2951417 3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid CAS No. 861207-47-8](/img/structure/B2951417.png)
3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C16H19N1O2S1, with a molecular weight of 303.39 g/mol. Its structure features an isopropylphenyl group and a thienylcarbonyl moiety, which are significant for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Free Fatty Acid Receptors (FFA) : The compound has been investigated for its agonistic activity on FFA4, a receptor implicated in metabolic regulation. Research indicates that it may enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes treatment .
- Protein Tyrosine Kinases (PTKs) : The compound may inhibit certain PTKs, which play a crucial role in cell signaling pathways related to cancer progression and cellular proliferation .
Biological Activity Summary
The following table summarizes the key biological activities associated with the compound:
Activity | Effect | Reference |
---|---|---|
FFA4 Agonism | Enhances insulin sensitivity | |
Antimicrobial Activity | Inhibits growth of drug-resistant pathogens | |
PTK Inhibition | Potential anti-cancer properties |
Case Studies
-
FFA4 Agonism in Metabolic Disorders :
A study demonstrated that derivatives of the compound exhibited significant agonistic activity on FFA4, leading to improved glucose metabolism in diabetic models. The most potent derivative showed a pEC50 value indicating high receptor affinity and selectivity over other FFA receptors . -
Antimicrobial Properties :
Research on related compounds indicated that modifications to the amino acid structure could enhance antimicrobial efficacy against multidrug-resistant strains. One derivative was effective against Candida auris, showcasing the potential for developing new antifungal agents . -
Cancer Research :
Investigations into the inhibition of PTKs revealed that the compound could disrupt signaling pathways critical for tumor growth. This suggests potential applications in cancer therapeutics, particularly in targeting specific oncogenic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via a multi-step route: (i) Coupling of 4-isopropylphenylamine with acrylate derivatives to form the β-alanine backbone. (ii) Thiophene-2-carbonyl chloride acylation under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the thienylcarbonyl group. (iii) Acidic hydrolysis (e.g., HCl/THF) to deprotect the propanoic acid moiety. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm regiochemistry and rule out byproducts like unreacted intermediates or stereoisomers .
Q. How is the compound characterized for structural integrity and stability under experimental conditions?
- Methodological Answer :
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS.
- Hygroscopicity : Gravimetric analysis under controlled humidity (e.g., 25°C, 60% RH) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis (e.g., racemization at the β-carbon) be mitigated?
- Methodological Answer :
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during β-amino acid formation to enforce stereocontrol.
- Optimize reaction pH (neutral to mildly acidic) and temperature (<40°C) to minimize racemization.
- Validate enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) .
Q. What strategies resolve contradictions in reported biological activities of structurally related propanoic acid derivatives?
- Methodological Answer :
- Comparative Assays : Re-test compounds under standardized conditions (e.g., MIC assays against ESKAPE pathogens) to control variables like solvent/DMSO concentration .
- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of analogs with target enzymes (e.g., bacterial dihydrofolate reductase) .
- Metabolic Profiling : Use HepG2 cell lines or microsomal assays to identify metabolites that may alter activity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial or anticancer properties?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance membrane penetration.
- Bioisosteric Replacement : Replace the thienyl group with furan or pyridine to modulate lipophilicity and target selectivity.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs for enzyme inhibition .
Q. Methodological & Analytical Considerations
Q. What in silico tools predict the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound?
- Methodological Answer :
- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions.
- pkCSM : Estimate renal clearance and plasma protein binding.
- MetaSite : Identify probable metabolic sites (e.g., hydroxylation at the isopropylphenyl group) .
Q. How to address solubility limitations in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations.
- pH Adjustment : Prepare sodium salts via neutralization with NaOH (pH 7.4) for aqueous compatibility .
Q. Safety & Handling
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Neutralize acidic residues with sodium bicarbonate, then absorb with vermiculite .
Propiedades
IUPAC Name |
3-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11(2)12-5-7-13(8-6-12)14(10-16(19)20)18-17(21)15-4-3-9-22-15/h3-9,11,14H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMKCNCQCHFLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.